3-(1-azocanylcarbonyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole
Overview
Description
Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that contain an imidazole ring fused to a thiazole ring . They have been the subject of much research due to their wide range of biological activities, including anticancer , antimicrobial , and anti-inflammatory effects .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives often involves the reaction of 2-mercaptobenzimidazoles with β-CF3-1,3-enynes . The specific synthesis route for “3-(1-azocanylcarbonyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole” is not available in the literature I have access to .Molecular Structure Analysis
Imidazo[2,1-b]thiazoles have a fused, planar aromatic heterocyclic system consisting of four heteroatoms with a bridgehead nitrogen atom . The specific molecular structure of “this compound” would need to be determined through methods such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving imidazo[2,1-b]thiazoles can vary widely depending on the specific substituents present on the molecule . Without more specific information on “this compound”, it’s difficult to predict its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazoles can vary widely depending on the specific substituents present on the molecule . Without more specific information on “this compound”, it’s difficult to predict its properties .Scientific Research Applications
Therapeutic Versatility of Imidazo[2,1-b]thiazoles
Imidazo[2,1-b]thiazole is recognized for its diverse pharmacological activities. Derivatives of this compound have been explored for their potential in developing new therapeutic agents that exhibit a wide range of pharmacological effects. This class of compounds plays a significant role in medicinal chemistry due to its presence in various therapeutic agents. The review by Shareef et al. (2019) provides insights into the pharmacological activities of imidazo[2,1-b]thiazole derivatives developed between 2000-2018, highlighting their usefulness in drug design and the potential for breakthroughs in clinically viable candidates Shareef, Khan, Babu, & Kamal, 2019.
Synthesis and Biological Activities of Azoles
The synthesis and chemical properties of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles and thiazoles, have been systematically reviewed. These derivatives exhibit various biological activities, such as insectoacaricidal, anti-blastic, sugar-lowering, and antihypertensive effects, underscoring the versatility of azole compounds in developing pharmacologically active agents. Abdurakhmanova et al. (2018) provide a comprehensive overview of the methods for synthesizing these derivatives and their significant pharmacological profiles Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018.
Antifungal and Antimicrobial Applications of Azoles
Azole derivatives, including imidazole and triazole compounds, have garnered attention for their potent antimicrobial activities. Emami et al. (2022) reviewed the pharmacological aspects of azoles with antimicrobial activity from 2016 to 2020, discussing the relationship between structure and activity. This review emphasizes the significance of triazole and imidazole scaffolds in designing antimicrobial compounds and highlights the most active compounds adhering to Lipinski's rules Emami, Faghih, Ataollahi, Sadeghian, Rezaei, & Khabnadideh, 2022.
Novel Thiazole Derivatives
Thiazole and its derivatives have been extensively studied for their therapeutic potentials, including antioxidant, analgesic, anti-inflammatory, and antimicrobial activities. Recent patent literature from 2008 to 2012 has been reviewed, showcasing the development of thiazole derivatives with lesser side effects and their applications in various therapeutic areas. This review by Leoni, Locatelli, Morigi, & Rambaldi (2014) underlines the importance of the thiazole ring in medicinal chemistry and its potential in drug development Leoni, Locatelli, Morigi, & Rambaldi, 2014.
Mechanism of Action
Imidazo[2,1-b]thiazoles can exhibit a range of biological activities, often acting through mechanisms such as kinase inhibition or tubulin inhibition . The specific mechanism of action for “3-(1-azocanylcarbonyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole” would need to be determined through biological testing .
Safety and Hazards
The safety and hazards associated with imidazo[2,1-b]thiazoles can vary widely depending on the specific substituents present on the molecule . Without more specific information on “3-(1-azocanylcarbonyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole”, it’s difficult to predict its safety profile .
Future Directions
Research into imidazo[2,1-b]thiazoles is ongoing due to their wide range of biological activities . Future work could involve the synthesis and testing of new derivatives, including potentially “3-(1-azocanylcarbonyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole”, to explore their biological activities and potential applications .
Properties
IUPAC Name |
azocan-1-yl-[6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS/c21-20(22,23)15-8-6-14(7-9-15)16-12-26-17(13-28-19(26)24-16)18(27)25-10-4-2-1-3-5-11-25/h6-9,12-13H,1-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWKKCRORSJXMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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